Diethyl(methyl)(1-phenylethenyl)silane
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Overview
Description
Diethyl(methyl)(1-phenylethenyl)silane is an organosilicon compound characterized by the presence of silicon bonded to diethyl, methyl, and 1-phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(methyl)(1-phenylethenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of phenylacetylene with diethyl(methyl)silane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature, and proceeds with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl(methyl)(1-phenylethenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenylethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the phenylethenyl group.
Scientific Research Applications
Diethyl(methyl)(1-phenylethenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the synthesis of bioactive molecules and as a precursor for silicon-based biomaterials.
Industry: The compound is used in the production of advanced materials, such as silicone polymers and resins.
Mechanism of Action
The mechanism by which diethyl(methyl)(1-phenylethenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved in these interactions depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar in structure but with two methyl groups instead of diethyl and 1-phenylethenyl groups.
Diethylsilane: Lacks the phenylethenyl group, making it less versatile in certain reactions.
Phenylsilane: Contains a phenyl group but lacks the diethyl and methyl groups.
Uniqueness
Diethyl(methyl)(1-phenylethenyl)silane is unique due to the presence of both diethyl and 1-phenylethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and greater versatility in synthetic chemistry.
Properties
CAS No. |
62655-46-3 |
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Molecular Formula |
C13H20Si |
Molecular Weight |
204.38 g/mol |
IUPAC Name |
diethyl-methyl-(1-phenylethenyl)silane |
InChI |
InChI=1S/C13H20Si/c1-5-14(4,6-2)12(3)13-10-8-7-9-11-13/h7-11H,3,5-6H2,1-2,4H3 |
InChI Key |
VTRQSANZXCAGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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